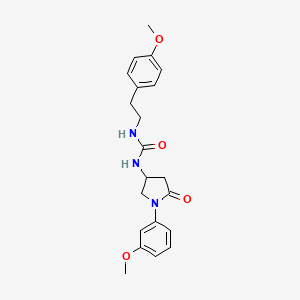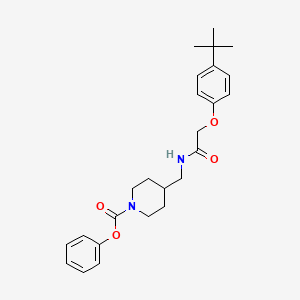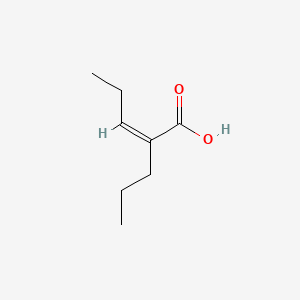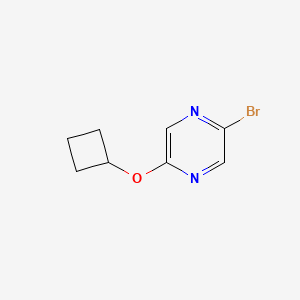
1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound, also known as MP-10, is a synthetic derivative of the psychoactive drug, mescaline. MP-10 has been shown to have a range of biochemical and physiological effects that make it a promising candidate for scientific research.
Mécanisme D'action
The precise mechanism of action of 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is not yet fully understood, but it is thought to involve the modulation of serotonin receptor activity. Specifically, 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to act as a partial agonist at 5-HT2A receptors and a full agonist at 5-HT2C receptors. This suggests that 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea may have a range of effects on the central nervous system, including altered mood, perception, and cognition.
Biochemical and Physiological Effects:
1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to have a range of biochemical and physiological effects, including altered levels of serotonin and dopamine in the brain. Specifically, 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to increase levels of serotonin and decrease levels of dopamine in the prefrontal cortex, suggesting that it may have a role in regulating mood and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments is its specificity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea. One area of interest is the development of more selective and potent derivatives of 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea that can be used to study specific serotonin receptor subtypes. Another area of interest is the exploration of the therapeutic potential of 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea and related compounds for the treatment of psychiatric and neurological disorders. Overall, 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea represents a promising avenue for scientific research and has the potential to yield valuable insights into the mechanisms of action of serotonin receptors and their potential therapeutic applications.
Méthodes De Synthèse
The synthesis method for 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves several steps, starting with the reaction of 4-methoxyphenethylamine with ethyl chloroformate to form the corresponding carbamate. This carbamate is then reacted with 3-methoxyphenylacetic acid to form a tertiary amide. The resulting amide is then treated with oxalyl chloride to form an acid chloride, which is reacted with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-amine to form the final product, 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea.
Applications De Recherche Scientifique
1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has shown potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. Specifically, 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to have affinity for a range of serotonin receptors, including 5-HT2A, 5-HT2B, and 5-HT2C receptors. This makes 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea a promising candidate for research into the mechanisms of action of these receptors and their potential therapeutic applications.
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-8-6-15(7-9-18)10-11-22-21(26)23-16-12-20(25)24(14-16)17-4-3-5-19(13-17)28-2/h3-9,13,16H,10-12,14H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLHRDJHGOFNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2899974.png)
![2-amino-N-cyclohexyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2899975.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2899976.png)





![5-(4-Fluorophenyl)-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-3-carboxamide](/img/structure/B2899990.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/no-structure.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2899995.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B2899998.png)